

Thalidomide-5-piperazine CAS number and chemical identifiers

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Compound of Interest

Compound Name: Thalidomide-5-piperazine

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In-Depth Technical Guide to Thalidomide-5piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thalidomide-5-piperazine**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identity, synthesis, and biological function, with a focus on its role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

Chemical Identifiers and Properties

Thalidomide-5-piperazine is a derivative of thalidomide, featuring a piperazine moiety at the 5-position of the phthalimide ring. This modification provides a crucial attachment point for linkers in the synthesis of PROTACs. While several related compounds exist, the parent molecule, **Thalidomide-5-piperazine**, is identified by the chemical identifiers listed below. Data for the closely related Boc-protected intermediate and the hydrochloride salt are also provided for comparison.



Identifier	Thalidomide-5- piperazine	Thalidomide- piperazine-Boc	Thalidomide-5'- piperazine HCl salt
CAS Number	2154342-61-5[1]	2222114-64-7[2]	2228029-82-9[3]
Molecular Formula	C17H18N4O4	C22H26N4O6[1][2]	C17H18N4O4[3]
Molecular Weight	342.35 g/mol	442.5 g/mol [1][2]	342.4 g/mol [3]
IUPAC Name	2-(2,6-dioxopiperidin- 3-yl)-5-(piperazin-1- yl)isoindoline-1,3- dione	tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate[2]	2-(2,6-dioxopiperidin- 3-yl)-5-(piperazin-1- yl)isoindoline-1,3- dione hydrochloride
Appearance	-	Light yellow to yellow solid[2]	-
Purity	>95% (typical)	>98% (typical)[2]	-
Storage	Store at -20°C[3]	Store at -20°C or -80°C[4]	Store at -20°C[3]

Synthesis Protocol

The synthesis of **Thalidomide-5-piperazine** can be achieved through a two-step process involving an initial palladium-catalyzed Buchwald-Hartwig amination to form the Boc-protected intermediate, followed by deprotection of the piperazine moiety.

Synthesis of tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate (Thalidomide-piperazine-Boc)

This procedure is adapted from the synthesis of similar compounds and utilizes a Buchwald-Hartwig cross-coupling reaction.[2]

Materials:

• 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Bromo-thalidomide)



- tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
- Cesium carbonate (Cs₂CO₃)
- Anhydrous Toluene

Procedure:

- To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).[2]
- Purge the flask with an inert gas (e.g., argon or nitrogen).
- Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).
- Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent such as ethyl acetate.
- Concentrate the filtrate under reduced pressure.[2]
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Thalidomide-piperazine-Boc as a solid.[2]

Deprotection to Yield Thalidomide-5-piperazine

Materials:

• Thalidomide-piperazine-Boc



- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Dissolve Thalidomide-piperazine-Boc in dichloromethane.
- Add an excess of trifluoroacetic acid to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
- The resulting residue can be purified by a suitable method, such as precipitation or chromatography, to yield **Thalidomide-5-piperazine**.

Analytical Data (Expected)

While specific spectra for **Thalidomide-5-piperazine** are not readily available in the public domain, the expected analytical data can be inferred from its Boc-protected precursor.[2]



Technique	Expected Data for Thalidomide-piperazine-Boc	Expected Changes for Thalidomide-5-piperazine
¹ H NMR	Characteristic signals for the aromatic protons of the phthalimide ring, the piperidine and piperazine rings, and a prominent singlet for the tert-butyl protecting group.[2]	Disappearance of the singlet corresponding to the tert-butyl group. Potential shifts in the signals of the piperazine protons.
¹³ C NMR	Distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, the aromatic carbons, the carbons of the piperazine and piperidine rings, and the quaternary and methyl carbons of the Boc group.[2]	Disappearance of the signals for the quaternary and methyl carbons of the Boc group.
Mass Spectrometry (ESI-MS)	[M+H] ⁺ ≈ 443.19[2]	[M+H] ⁺ ≈ 343.14
High-Resolution Mass Spectrometry (HRMS)	Calculated for C ₂₂ H ₂₇ N ₄ O ₆ [M+H] ⁺ : 443.1929[2]	Calculated for C ₁₇ H ₁₉ N ₄ O ₅ [M+H] ⁺ : 343.1406

Biological Function and Mechanism of Action

Thalidomide-5-piperazine functions as a Cereblon (CRBN) E3 ligase ligand. CRBN is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5] By binding to CRBN, **Thalidomide-5-piperazine** can be incorporated into PROTACs to recruit this E3 ligase to a specific protein of interest (POI) for degradation.

The mechanism of action for a PROTAC utilizing a thalidomide-based ligand is as follows:

- The PROTAC, a heterobifunctional molecule, simultaneously binds to the POI and CRBN.
- This binding induces the formation of a ternary complex between the POI, the PROTAC, and the CRL4^CRBN^ E3 ligase.



- The close proximity facilitated by the ternary complex allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI.
- The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.



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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of **Thalidomide-5-piperazine** or PROTACs derived from it.

TR-FRET CRBN Binding Assay

This assay quantifies the binding affinity of a compound to CRBN in a competitive format.[5]

Principle: The assay measures the displacement of a fluorescently labeled thalidomide analog (tracer) from a tagged CRBN protein by the test compound. A terbium (Tb)-labeled antibody binds to the tagged CRBN protein, and when a fluorescent tracer binds to CRBN, excitation of the terbium donor leads to fluorescence resonance energy transfer (FRET) to the acceptor. Unlabeled test compounds compete with the tracer, leading to a decrease in the FRET signal.

Procedure:

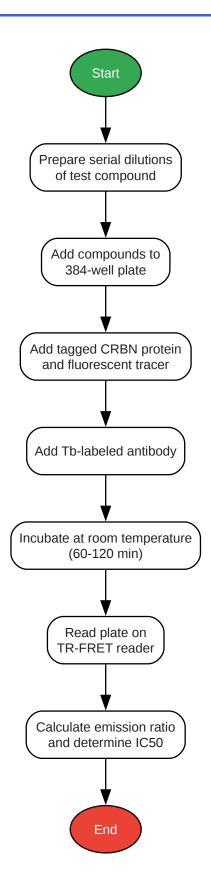
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- Prepare serial dilutions of the test compound (e.g., **Thalidomide-5-piperazine**).
- Dispense the compound dilutions into a low-volume 384-well plate.
- Add a pre-mixed solution of GST-tagged CRBN protein and a fluorescently labeled thalidomide derivative (tracer).[6]
- Add a pre-mixed solution of the Tb-labeled anti-GST antibody.
- Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[5]
- Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).[6]
- Calculate the ratio of the acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC₅₀.





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Caption: Workflow for a TR-FRET CRBN binding assay.



Western Blot Analysis for Protein Degradation

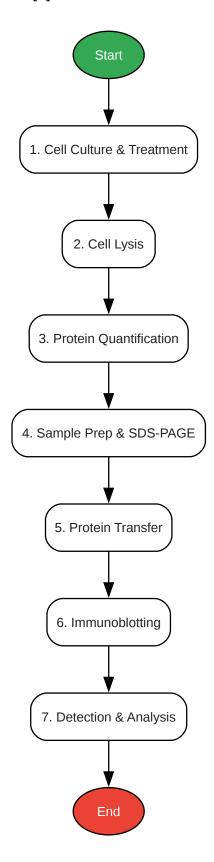
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC derived from **Thalidomide-5-piperazine**.[7]

Procedure:

- Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC and controls (e.g., DMSO as a vehicle control) for a desired time period (e.g., 4, 8, 16, 24 hours).[8]
- Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
- Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.
 Denature the proteins by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. Separate the proteins by size on an SDS-PAGE gel.[7]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
 - Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[8]
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
- Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry



software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation.[7]





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Caption: Experimental workflow for Western blot analysis.

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